molecular formula C18H14N4O3 B4893209 2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione

2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B4893209
M. Wt: 334.3 g/mol
InChI Key: NRISXGOJUWXXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione, also known as BIQ or benzotriazole-containing isoindoline-1,3-dione quinone, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione acts as a redox mediator by accepting electrons from the cathode and donating them to the anode in electrochemical reactions. It also undergoes a one-electron reduction to form a radical anion, which can react with oxygen to produce superoxide and other reactive oxygen species. As a photosensitizer, 2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione absorbs light energy and transfers it to molecular oxygen, resulting in the production of singlet oxygen, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. It has also been shown to have antioxidant properties and protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is its versatility in various scientific research applications. It can be used as a redox mediator, fluorescent probe, and photosensitizer. However, one limitation is its potential toxicity, which can affect the accuracy of lab experiments and the interpretation of results.

Future Directions

For 2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione research include its use in the development of electrochemical biosensors for the detection of biomolecules, its potential as a therapeutic agent for the treatment of cancer and other diseases, and its use in the development of new materials for energy storage and conversion.
Conclusion:
2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is a synthetic compound that has shown potential in various scientific research applications. Its versatility, mechanism of action, and biochemical and physiological effects make it a promising compound for future research and development. However, its potential toxicity should be taken into consideration when interpreting results from lab experiments.

Synthesis Methods

2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 1,2,3-benzotriazole with maleic anhydride, followed by the reaction of the resulting product with 4-aminobutyric acid. The final step involves oxidation of the intermediate product with potassium permanganate to yield 2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has shown potential in various scientific research applications, including its use as a redox mediator in electrochemical reactions, as a fluorescent probe for the detection of reactive oxygen species, and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

2-[4-(benzotriazol-1-yl)-4-oxobutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-16(22-15-9-4-3-8-14(15)19-20-22)10-5-11-21-17(24)12-6-1-2-7-13(12)18(21)25/h1-4,6-9H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRISXGOJUWXXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1H-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione

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